Dialuminum;dioxido(oxo)titanium
Description
Contextualization within Heterometallic Oxo Cluster Chemistry
Heterometallic oxo clusters are discrete, molecular-scale compounds containing two or more different metal atoms linked by oxygen bridges. These clusters serve as vital models for understanding the structure and properties of bulk mixed-metal oxides and can act as building blocks for new materials. researchgate.netrsc.org While discrete, well-characterized molecular clusters with the specific name "Dialuminum;dioxido(oxo)titanium" are not extensively documented in literature, the principles of heterometallic oxo cluster chemistry provide a framework for understanding its formation.
The synthesis of aluminum-titanium oxide materials often involves the co-hydrolysis and condensation of aluminum and titanium precursors, typically alkoxides. sbpmat.org.brkoreascience.kr This process is believed to proceed through the formation of Al-O-Ti linkages, which are the fundamental units of heterometallic oxo clusters. The structure and reactivity of these nascent clusters are influenced by the nature of the precursors and reaction conditions. While homometallic titanium-oxo clusters (TOCs) have been extensively studied, with cores ranging from three to over fifty titanium atoms, the study of heterometallic Al-Ti systems is an emerging area. nih.gov The principles governing the formation of other heterometallic titanium clusters, such as those containing cobalt or molybdenum, where metal ions are integrated into a titanium-oxygen framework, offer insights into the potential structures and bonding within Al-Ti oxo clusters. rsc.org
Significance in Multi-Component Oxide Systems and Precursor Chemistry
The true significance of this compound at the molecular level lies in its role as a precursor for the synthesis of advanced multi-component oxide ceramics. Traditional solid-state synthesis of aluminum titanate requires high temperatures, often exceeding 1300°C, to facilitate the reaction between solid alumina (B75360) (Al₂O₃) and titania (TiO₂). sbpmat.org.brazom.com This high-temperature process can lead to inhomogeneous products with large grain sizes.
Precursor-based methods, particularly sol-gel synthesis, offer a more controlled and energy-efficient route to aluminum titanate. sbpmat.org.brtandfonline.comresearchgate.net In these methods, molecular precursors of aluminum and titanium are mixed in a solvent. The subsequent hydrolysis and condensation reactions lead to the formation of a homogeneous gel containing intimately mixed Al-O-Ti linkages. sbpmat.org.brkoreascience.kr This molecular-level mixing significantly lowers the crystallization temperature of the aluminum titanate phase, in some cases to as low as 800-900°C. sbpmat.org.brtandfonline.com
Common precursors for the sol-gel synthesis of aluminum titanate include:
Aluminum sources: Aluminum alkoxides (e.g., aluminum isopropoxide, aluminum tri-sec-butoxide), aluminum chloride, and aluminum nitrate (B79036). researchgate.nettandfonline.com
Titanium sources: Titanium alkoxides (e.g., titanium isopropoxide, titanium ethoxide, titanium tetrabutoxide) and titanium tetrachloride. koreascience.krtandfonline.com
The choice of precursors and the control of reaction parameters such as pH and temperature are crucial in determining the structure and properties of the final ceramic material. sbpmat.org.br The use of these molecular precursors allows for the creation of nanosized aluminum titanate particles with high surface areas, opening up possibilities for new catalytic and electronic applications. tandfonline.comresearchgate.net
| Precursor Type | Examples | Typical Synthesis Method | Resulting Material | Reference |
| Alkoxides | Aluminum isopropoxide, Titanium isopropoxide | Sol-gel | Nanosized aluminum titanate | tandfonline.com |
| Metal Salts | Aluminum chloride, Titanium tetrachloride | Sol-gel | Nanosized β-Al₂TiO₅ | tandfonline.comresearchgate.net |
| Mixed | Aluminum metal powder, Titanium dioxide | Sol-gel | Nanosized β-Al₂TiO₅ | tandfonline.com |
Historical Development and Emerging Research Trends
The study of this compound has evolved from the macroscopic to the molecular. Initially, research focused on the properties and high-temperature solid-state synthesis of aluminum titanate ceramic. sbpmat.org.br The limitations of this method, such as high energy consumption and poor microstructural control, spurred the development of alternative synthesis routes.
The advent of sol-gel chemistry in the mid-20th century provided a major breakthrough, enabling the synthesis of mixed-metal oxides from molecular precursors at much lower temperatures. sbpmat.org.brtandfonline.com This shift allowed for greater control over the purity, homogeneity, and particle size of the resulting materials. Early work in this area focused on the hydrolysis and condensation of metal alkoxides. koreascience.kracs.org
Current and emerging research trends are pushing the boundaries of what is possible with aluminum-titanium oxide systems:
Nanoscience and Nanotechnology: There is a significant focus on the development of nano-sized aluminum titanate particles. tandfonline.comdatainsightsmarket.com These nanomaterials exhibit enhanced properties compared to their bulk counterparts and are being explored for applications in catalysis, photocatalysis, and as additives in composites. researchgate.net
Advanced Precursor Design: Researchers are designing novel single-source precursors that contain both aluminum and titanium within a single molecule. rsc.orgrsc.org These precursors are designed to decompose cleanly to form the desired oxide, offering even greater control over stoichiometry and microstructure.
Additive Manufacturing: The use of aluminum-titanium oxide powders in 3D printing and other additive manufacturing techniques is a rapidly growing area. This allows for the fabrication of complex ceramic components with tailored properties for aerospace and automotive applications.
Functional Coatings: Plasma electrolytic oxidation and other surface modification techniques are being used to create aluminum-titanium oxide coatings on various substrates. bohrium.com These coatings can provide enhanced corrosion resistance, wear resistance, and catalytic activity.
| Research Trend | Description | Potential Applications |
| Nanomaterials | Synthesis of this compound as nanoparticles or nanopowders. tandfonline.comdatainsightsmarket.com | Catalysis, photocatalysis, advanced composites. researchgate.net |
| Single-Source Precursors | Design of molecules containing both Al and Ti for controlled decomposition to Al-Ti-O materials. rsc.orgrsc.org | High-purity ceramic powders, thin films. |
| Additive Manufacturing | Use of aluminum-titanium oxide powders in 3D printing. | Complex-shaped ceramic parts for aerospace and automotive industries. |
| Functional Coatings | Creation of Al-Ti-O coatings on metal surfaces via plasma electrolytic oxidation. bohrium.com | Corrosion protection, wear-resistant surfaces, catalytic converters. |
Structure
2D Structure
Properties
IUPAC Name |
dialuminum;dioxido(oxo)titanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.9O.3Ti/q2*+3;;;;6*-1;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHQCHRBFWPIIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O9Ti3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37220-25-0 | |
| Record name | Aluminum titanium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037220250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Strategies and Mechanistic Pathways for Dialuminum;dioxido Oxo Titanium
Controlled Synthesis Approaches for Tailored Structures
The precise control over the architecture of aluminum-titanium oxide materials is paramount for their application. Researchers have developed several methods to achieve tailored structures, from simple clusters to complex hierarchical assemblies.
Solvothermal and Hydrothermal Methods for Cluster Formation
Solvothermal and hydrothermal syntheses are widely employed techniques for producing crystalline metal oxide nanostructures, including aluminum-titanium oxides. nih.gov These methods involve chemical reactions in a closed system, typically a stainless-steel autoclave, where solvents are brought to elevated temperatures and pressures. This environment facilitates the dissolution of precursors and the subsequent crystallization of the desired product.
Hydrothermal synthesis, which uses water as the solvent, has been successfully applied to create titanium dioxide/alpha-aluminum oxide (TiO₂/α-Al₂O₃) nanocomposites. For instance, a powder of this nanocomposite, with TiO₂ in the anatase phase, was achieved after a 6-hour reaction at 220°C, a significantly lower temperature than conventional calcination methods. researchgate.net The process can be adapted to control particle size and morphology. For example, TiO₂ aggregates of controlled sizes (10-100 nm) have been prepared via hydrothermal synthesis by varying the reaction temperature between 100°C and 220°C. nih.gov
Solvothermal methods, which utilize organic solvents, offer additional control over the final product's characteristics. By using different solvents like ethanol (B145695) or acetic acid, hierarchical aggregates of anatase TiO₂ nanoribbons or nanoparticles can be generated without the need for templates or surfactants. nih.gov The choice of solvent and reaction conditions, such as the alcohol-to-water ratio, can influence particle size and shape, allowing for the formation of structures ranging from rod-like to rectangular. acs.org The gradual release of water through processes like the aldol (B89426) condensation of acetone (B3395972) in a solvothermal reaction with titanium isopropoxide can lead to the formation of high-surface-area mesoporous TiO₂ microspheres. rsc.org These principles are directly applicable to the synthesis of mixed aluminum-titanium oxide clusters, where the co-precipitation of precursors under solvothermal or hydrothermal conditions can yield highly dispersible, crystalline nanoparticles. rsc.org
| Synthesis Method | Precursors | Solvent/Medium | Temperature (°C) | Time (h) | Resulting Structure | Reference(s) |
| Hydrothermal | Titanium Sulfate, Sodium Metaaluminate, CO₂ | Water | Not Specified | Not Specified | Titanium-aluminum composite oxide | google.com |
| Hydrothermal | TiO₂ nanoparticles | Water | 100-220 | 6 | TiO₂ aggregates (10-100 nm) | nih.gov |
| Hydrothermal | Titanium Butoxide, Metal Precursor, GO | Water-Ethanol | 180 | 7 | Metal-doped TiO₂/GO composites | nih.gov |
| Hydrothermal | TiO₂/α-Al₂O₃ | Water | 220 | 6 | Nanocomposite powder | researchgate.net |
| Solvothermal | Titanium Isopropoxide (TTIP) | Acetic Acid or Ethanol | 180 | 9 | Hierarchical TiO₂ nanoribbons/nanoparticles | nih.gov |
| Solvothermal | Peroxotitanate complex | Water/Alcohol | 120 | Not Specified | Anatase TiO₂ nanocrystals | acs.org |
| Solvothermal | Titanium Isopropoxide | Anhydrous Acetone | Not Specified | Not Specified | Mesoporous TiO₂ microspheres | rsc.org |
Ligand-Templated Synthesis and Self-Assembly Processes
Ligand-templated synthesis and self-assembly are powerful bottom-up approaches for constructing well-defined nanostructures. These methods rely on the use of organic molecules (ligands) to direct the growth and organization of inorganic species.
Self-assembled monolayers (SAMs) provide a versatile platform for controlling the surface chemistry and directing the deposition of metal oxides. nih.gov For instance, SAMs can be used to alter the surface energy, which in turn influences the growth mode of TiO₂ deposited via atomic layer deposition (ALD), leading to either two-dimensional or three-dimensional structures. nih.gov Phosphonate SAMs have been fabricated on TiO₂ layers to create biocompatible surfaces, demonstrating the ability to tailor surface properties through molecular self-assembly. mdpi.com
The synthesis of titanium(IV)-oxo clusters can be controlled by using stabilizing ligands, such as carboxylic acids. nih.gov In one example, a tetranuclear titanium-oxo complex, [Ti₄O₂(OⁱBu)₁₀(asp)₂]·H₂O, was synthesized using acetylsalicylic acid as a ligand. The ligand coordinates to the titanium centers, stabilizing the cluster and influencing its molecular structure. nih.gov Similarly, oxime ligands have been used to create various titanium-oxo clusters with different nuclearities, from Ti₄ to Ti₁₈. nih.gov
Self-assembly processes can also be guided by external stimuli. For example, suspensions of titanium oxide nanowires or nanorods in silicone oil exhibit dramatic reorganization into chain-like structures when subjected to a strong electric field. nih.gov This demonstrates how external fields can direct the assembly of pre-synthesized building blocks into larger, ordered architectures. The initial formation of these nanorods can itself be a result of the self-assembly of smaller nanospheres. nih.gov
Molecular Precursor Design and Controlled Condensation
The properties of the final oxide material can be meticulously controlled at the molecular level through the careful design of single-source molecular precursors. core.ac.uk Metal alkoxides are highly favored precursors due to their solubility in organic solvents and their ability to form heterometallic species under mild reaction conditions. core.ac.uk
The synthesis of bimetallic oxides with enhanced homogeneity can be achieved using a single-source precursor approach, where both metals are incorporated into a single molecule. core.ac.uk For instance, the reaction of LTiCl₃ (where L is a nacnac ligand) with MeLi followed by AlMe₃ results in the formation of a complex containing a Ti=CH-Al₂ structural unit, demonstrating the creation of a direct link between the two metals at a molecular level. acs.org The choice of precursor has a significant effect on the surface chemistry and properties of the metal oxide formed upon calcination. core.ac.uk
Controlled condensation of these molecular precursors is critical. This is often achieved through sol-gel processes, which involve hydrolysis and polycondensation reactions. The rate of these reactions can be managed by controlling parameters such as the amount of water, system dilution, and the presence of acids. psu.edu For example, titanium alkoxides with larger alkyl groups hydrolyze more slowly, which can be advantageous for forming controlled morphologies. researchgate.net The design of novel titanium precursors, such as those with linked ligands, can enhance thermal stability and allow for higher processing temperatures during deposition methods like ALD. rsc.org
| Precursor Type | Description | Key Advantages | Example Compound(s) | Reference(s) |
| Metal Alkoxides | Metal-organic compounds containing M-O-R bonds. | Soluble in organic solvents, form heterometallic species, mild reaction conditions. | Titanium(IV) isobutoxide, Titanium isopropoxide (TTIP), Titanium butoxide (TB) | nih.govcore.ac.ukresearchgate.net |
| Single-Source Precursors | Molecules containing all the elements of the target material in a single compound. | Enhanced compositional uniformity, control at the molecular level, low-temperature synthesis. | LTi(Me)=CH(Al₂Me₅) | core.ac.ukacs.org |
| Heteroleptic Precursors | Precursors with different types of ligands attached to the metal center. | Enhanced thermal stability, tailored reactivity for methods like ALD. | [2-(N-methylamino) 1-methyl ethyl cyclopentadienyl] bis(dimethylamino) titanium (CMENT) | rsc.org |
| Titanium Halides | Inorganic compounds of titanium and halogens. | Used in vigorous reactions to form hydrous titania or as precursors for ALD. | Titanium tetrachloride (TiCl₄) | rsc.orgmdpi.com |
Template-Assisted Synthesis for Hierarchical Architectures
Template-assisted synthesis is a versatile method for fabricating materials with well-defined, complex, and often hierarchical architectures. This approach utilizes a pre-existing structure (the template) to direct the formation of the desired material.
Anodic aluminum oxide (AAO) is a widely used template for this purpose. AAO films contain highly ordered, parallel nanopores with controllable diameters and lengths. nih.govdntb.gov.ua These templates can be filled with a desired material to create arrays of nanowires, nanorods, or nanotubes. For instance, TiO₂ nanowire arrays have been successfully synthesized by depositing TiO₂ into the nanopores of an AAO template using methods like sputtering or, more effectively, atomic layer deposition (ALD). nih.govdntb.gov.ua ALD is particularly well-suited for this, as it allows for the uniform coating of high-aspect-ratio structures, resulting in well-defined nanowires. nih.gov After deposition, the aluminum substrate and the AAO template can be selectively removed by wet etching to release large-scale, free-standing nanowire arrays. nih.govdntb.gov.ua
This template-assisted approach offers excellent control over the dimensions of the resulting nanostructures, such as their diameter, density, and height, which are determined by the geometry of the AAO template. nih.gov The method can also be used to create more complex structures, such as Au–TiO₂–Au nanowires, by sequential deposition of different materials within the AAO nanopores. nih.gov
Elucidation of Reaction Mechanisms
Understanding the reaction mechanisms underlying the formation of aluminum-titanium oxides is crucial for controlling the synthesis process and tailoring the final material properties. The sol-gel process, in particular, is governed by the kinetics of hydrolysis and polycondensation.
Hydrolysis and Polycondensation Kinetics
The formation of metal oxides from alkoxide precursors is primarily based on two fundamental reactions: hydrolysis and polycondensation. aau.dk
Hydrolysis is the reaction where the alkoxy groups (-OR) of the metal alkoxide precursor are replaced by hydroxyl groups (-OH) upon reaction with water: M(OR)ₓ + H₂O → M(OR)ₓ₋₁(OH) + ROH
Titanium alkoxides are known to hydrolyze vigorously with water. psu.edu The rate of this reaction is influenced by several factors. The nature of the alkoxy group plays a significant role; larger alkyl groups tend to slow down the hydrolysis rate due to steric hindrance. researchgate.netkoreascience.kr The reaction is also catalyzed by the presence of acids or bases. aau.dk At low pH, the reaction is catalyzed by the protonation of the alkoxy groups, while at higher pH, it proceeds via nucleophilic attack by hydroxide (B78521) ions. aau.dk
Polycondensation involves the linking of the partially hydrolyzed precursor molecules to form an extended M-O-M network. This can occur through two main pathways:
Oxolation: Reaction between two hydroxyl groups to form an oxo bridge and a water molecule. M-OH + HO-M → M-O-M + H₂O
Alcoxolation: Reaction between a hydroxyl group and an alkoxy group to form an oxo bridge and an alcohol molecule. M-OH + RO-M → M-O-M + ROH
The kinetics of these reactions determine the structure of the resulting polymer network. psu.edu By carefully controlling parameters such as the water-to-alkoxide ratio (h), pH, precursor concentration, and temperature, it is possible to influence the rates of hydrolysis and condensation independently. psu.eduaau.dk This control allows for the formation of different molecular structures, from small clusters to large polymeric condensates, which in turn affects the properties of the oxide material obtained after thermal treatment. psu.edu For example, under conditions of excess water and in the presence of certain acids, clear polymer solutions can be formed, preventing the precipitation of particulate materials. psu.edu
Role of Solvents and Additives in Formation Pathways
The synthesis of aluminum titanate, particularly through wet-chemical routes like the sol-gel process, is profoundly influenced by the choice of solvents and the incorporation of chemical additives. These components are not merely passive media but active participants that steer the reaction mechanism, control hydrolysis and condensation rates, and ultimately determine the temperature of formation and stability of the final product.
Solvents in Sol-Gel Synthesis: In sol-gel preparations, alcohols such as ethanol are common solvents. scientific.netresearchgate.net They serve to dissolve the metal-organic precursors, like aluminum alkoxides and titanium alkoxides, creating a homogeneous solution at the molecular level. The solvent's properties, including viscosity and vapor pressure, can affect the kinetics of hydrolysis and polycondensation, which are the foundational steps of gel formation. researchgate.net For instance, in the hydrolytic sol-gel (HSG) method using aluminum nitrate (B79036) and titanium tetrachloride, ethanol acts as the solvent, while the water for hydrolysis is supplied by the crystal water of the aluminum nitrate precursor itself, showcasing a controlled reaction environment. researchgate.netresearchgate.net
Additives as Chelating Agents and Stabilizers: Additives play a crucial and multifaceted role in the synthesis of aluminum titanate. They can be broadly categorized as chelating agents, which are vital in sol-gel methods, and stabilizing additives, which are often used in solid-state reactions to enhance thermal stability.
Chelating Agents: These are organic molecules that form stable complexes with metal ions, thereby controlling their reactivity. In the sol-gel synthesis of Al2TiO5, precursors like titanium alkoxides are highly reactive and prone to rapid, uncontrolled hydrolysis, which can lead to phase separation instead of the desired homogeneous gel. nih.govrsc.org Chelating agents like citric acid, acetylacetone, and ethyl acetoacetate (B1235776) are employed to modify the metal precursors. researchgate.netpowdermat.org They form stable chelate rings with the aluminum and titanium ions, reducing the rate of hydrolysis and condensation. nih.govrsc.org This controlled reaction pathway promotes the formation of heterogeneous Al-O-Ti bonds within the gel network, which is a key factor in lowering the crystallization temperature of aluminum titanate to as low as 750°C. scientific.net Research has shown that a combination of chelating agents, such as ethyl acetoacetate and citric acid, can be more effective than a single agent in achieving low-temperature synthesis. scientific.net
Stabilizing Additives: A major challenge for aluminum titanate is its tendency to decompose into its constituent oxides, alumina (B75360) (Al2O3) and titania (TiO2), within the temperature range of approximately 800°C to 1280°C. ceramic-science.comnih.gov To mitigate this, various metal oxides are used as additives. Oxides such as magnesia (MgO), ferric oxide (Fe2O3), and calcium oxide (CaO) are known to improve the thermal stability. cas.czresearchgate.netazom.com These additives function by forming a solid solution with the Al2TiO5 crystal lattice. cas.czresearchgate.net For example, Mg²⁺ ions can substitute Al³⁺ ions, forming a stable MgxAl2(1-x)Ti(1+x)O5 solid solution, which not only stabilizes the structure but also promotes its formation at lower temperatures. researchgate.netresearchgate.net Similarly, CaO additives can promote the formation of an Al2(1+x)CaxTi1-xO5 solid solution, enhancing thermal stability and improving mechanical properties. cas.czceramics-silikaty.cz Other additives like silica (B1680970) (SiO2) and zirconia (ZrO2) can also be incorporated, though they may act by forming secondary phases at the grain boundaries that physically restrain decomposition. researchgate.net
The following table summarizes the function of various solvents and additives in the synthesis of aluminum titanate.
| Component | Type | Example(s) | Role in Synthesis Pathway | Reference(s) |
|---|---|---|---|---|
| Solvent | Alcohol | Ethanol | Dissolves precursors for homogeneous solution; influences reaction kinetics. | scientific.netresearchgate.netresearchgate.net |
| Additive | Chelating Agent | Citric Acid, Acetylacetone, Ethyl Acetoacetate, EDTA | Controls hydrolysis/condensation rates of metal precursors; promotes Al-O-Ti bond formation; lowers crystallization temperature. | scientific.netresearchgate.netnih.govpowdermat.org |
| Additive | Stabilizer | Magnesia (MgO), Ferric Oxide (Fe2O3) | Forms solid solution with Al2TiO5 lattice; improves thermal stability against decomposition; can lower synthesis temperature. | cas.czresearchgate.netresearchgate.net |
| Additive | Stabilizer | Calcium Oxide (CaO) | Promotes solid solution formation; enhances thermal stability and mechanical properties. | cas.czceramics-silikaty.czceramics-silikaty.cz |
Thermochemical and Pressure-Dependent Synthesis Parameters
The formation of aluminum titanate is governed by strict thermochemical and, in some methods, pressure-dependent parameters. These factors dictate the reaction's feasibility, the crystalline phase obtained, and the material's final density.
Thermochemical Parameters: The conventional solid-state synthesis of Al2TiO5 involves the reaction of alumina (α-Al2O3) and titania (TiO2) and is highly temperature-dependent. The reaction generally requires temperatures exceeding 1300°C to 1350°C to proceed at a reasonable rate, with sintering often occurring between 1400°C and 1600°C. nih.govazom.com Thermodynamically, Al2TiO5 is stable above the eutectoid temperature of approximately 1280°C. ceramic-science.com Below this temperature, down to about 800°C, it is prone to decomposition. ceramic-science.comnih.gov This thermal instability is a critical parameter that must be managed during cooling cycles. Wet-chemical methods, by achieving atomic-level mixing of precursors, can significantly lower the formation temperature. For example, sol-gel routes can lead to the direct crystallization of Al2TiO5 at temperatures as low as 700-900°C. scientific.netsbpmat.org.br
Pressure-Dependent Synthesis: While many synthesis routes are conducted at atmospheric pressure, certain advanced techniques utilize high pressure to influence the reaction and densification. Spark Plasma Sintering (SPS) is a prime example where pressure is a critical parameter. In SPS, a pulsed DC current and uniaxial pressure are simultaneously applied to a powder compact. This process can achieve reaction sintering of Al2TiO5 composites at 1400°C under pressures of up to 100 MPa. tandfonline.comresearchgate.net The applied pressure aids in the rapid densification of the material, often to full density, while the rapid heating rates inhibit excessive grain growth. tandfonline.comazom.com The combination of high temperature and high pressure in SPS facilitates both the formation reaction and the consolidation of the final ceramic body in a single, rapid step. For instance, applying a pressure of 50 MPa during SPS heating has a significant effect on the material's decomposition profile. kuleuven.be
The table below outlines key synthesis parameters for different methods.
| Synthesis Method | Typical Temperature Range (°C) | Typical Pressure | Key Outcome | Reference(s) |
|---|---|---|---|---|
| Conventional Solid-State | 1350 - 1600 | Atmospheric | Formation of crystalline Al2TiO5 from oxide powders. | azom.com |
| Sol-Gel | 700 - 900 (Crystallization) | Atmospheric | Low-temperature formation from a homogeneous gel. | scientific.netsbpmat.org.br |
| Spark Plasma Sintering (SPS) | 1300 - 1400 | 50 - 100 MPa | Rapid reaction sintering and densification. | tandfonline.comkuleuven.be |
Green Chemistry Principles and Sustainable Synthesis
In response to the growing need for environmentally benign and efficient manufacturing, green chemistry principles are being increasingly applied to the synthesis of aluminum titanate. These efforts focus on reducing or eliminating hazardous solvents and minimizing energy consumption.
Solvent-Free or Low-Solvent Methodologies
Several synthesis techniques for aluminum titanate align with the green chemistry goal of reducing solvent use.
Solid-State Reaction: The traditional method of mixing and heating alumina and titania powders is inherently a solvent-free process. azom.com It relies on thermal energy to drive the diffusion and reaction between solid particles.
Mechanochemical Synthesis: This method uses mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations at room temperature. scientific.net Mixtures of anatase and corundum powders can be mechanically activated in a planetary mill. scientific.net This process creates defects and increases the surface area and reactivity of the precursors, which can lower the subsequent sintering temperature required for complete transformation into Al2TiO5 or, in some cases, directly form the product. scientific.netmdpi.com This approach is solvent-free and can be more energy-efficient than prolonged high-temperature calcination.
Combustion Synthesis: This technique involves a self-sustaining exothermic reaction in a mixture of precursors, often metal nitrates (oxidizers) and an organic fuel like urea (B33335) or citric acid. scite.ai Once initiated, the reaction proceeds rapidly, generating high temperatures that lead to the formation of the desired oxide product. While a solvent may be used to initially dissolve the precursors to ensure homogeneous mixing, it is evaporated before the combustion is initiated, making the core reaction a low-solvent or solvent-free event.
Energy-Efficient Synthesis Protocols
Reducing the energy footprint of Al2TiO5 production is a key area of research, primarily focused on lowering synthesis temperatures and shortening reaction times.
Microwave-Assisted Synthesis: Microwave heating offers a more energy-efficient alternative to conventional furnace heating. Microwaves couple directly with the reactant materials, leading to rapid and volumetric heating, which can significantly reduce processing time and energy consumption. Studies have shown that aluminum titanate can be synthesized via microwave-assisted solid-state reaction at 1150°C in air, and at an even lower temperature of 1050°C when processed in a nitrogen atmosphere. osti.gov This represents a considerable temperature reduction compared to the >1350°C required for conventional solid-state routes.
Spark Plasma Sintering (SPS): As mentioned previously, SPS is a highly energy-efficient technique. It is characterized by extremely rapid heating rates (e.g., 200°C/min) and short holding times (e.g., 5 minutes). tandfonline.comazom.com This is a stark contrast to conventional sintering, which can require many hours of heating and soaking. The combination of a pulsed current, which generates spark plasma and Joule heating, and applied pressure allows for the formation and densification of Al2TiO5 to occur in a fraction of the time, leading to substantial energy savings. tandfonline.comresearchgate.netazom.com
The following table compares conventional and energy-efficient synthesis protocols.
| Protocol | Method | Typical Temperature (°C) | Typical Duration | Key Energy-Saving Feature | Reference(s) |
|---|---|---|---|---|---|
| Conventional | Solid-State Reaction | >1350 | Hours | (Baseline) | azom.com |
| Energy-Efficient | Microwave-Assisted | 1050 - 1150 | Minutes to Hours | Lower synthesis temperature; rapid, direct heating. | osti.gov |
| Energy-Efficient | Spark Plasma Sintering | 1300 - 1400 | Minutes | Extremely short reaction/sintering time; rapid heating rates. | tandfonline.comresearchgate.net |
Advanced Spectroscopic and Structural Elucidation of Dialuminum;dioxido Oxo Titanium
Single-Crystal X-ray Diffraction (SC-XRD) for Atomistic Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For aluminum titanate, SC-XRD studies have been fundamental in understanding the structural basis for its signature anisotropic thermal expansion. nii.ac.jp
Aluminum titanate crystallizes in the orthorhombic system with the Cmcm space group, isostructural with the mineral pseudobrookite. unlp.edu.armaterialsproject.orgceramic-science.com The structure contains two distinct metal atom sites, M1 (at the 4c Wyckoff position) and M2 (at the 8f Wyckoff position), which are occupied by a disordered arrangement of Aluminum (Al³⁺) and Titanium (Ti⁴⁺) ions. nii.ac.jpresearchgate.net This cation disorder is a key feature of the structure.
Table 1: Crystallographic Data for Aluminum Titanate (Al₂TiO₅) at Room Temperature
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | ceramic-science.com |
| Space Group | Cmcm (No. 63) | materialsproject.orgceramic-science.com |
| Lattice Parameters | a = 3.591 Å | ceramic-science.com |
| b = 9.429 Å | ceramic-science.com | |
| c = 9.636 Å | ceramic-science.com | |
| Formula Units (Z) | 4 |
| Calculated Density | 3.70 g/cm³ | ceramic-science.com |
The pseudobrookite structure of Al₂TiO₅ consists of a framework of distorted, edge- and corner-sharing octahedra. Both the M1 and M2 sites are octahedrally coordinated by six oxygen atoms (O²⁻). materialsproject.orgresearchgate.net SC-XRD allows for the precise measurement of the bond lengths between the central metal cations (Al/Ti) and the surrounding oxygen anions.
Rietveld refinement of combined X-ray and neutron powder diffraction data, along with data from the Materials Project database, provide detailed insights into the coordination. materialsproject.orgresearchgate.net The Ti⁴⁺ and Al³⁺ ions are both in six-coordinate environments. The Ti-O bond distances range from approximately 1.84 to 2.14 Å, while the Al-O bond distances range from 1.83 to 2.07 Å. materialsproject.org These ranges indicate that the AlO₆ and TiO₆ octahedra are significantly distorted from ideal geometry.
Table 2: Selected Interatomic Bond Distances in Al₂TiO₅
| Bond | Distance (Å) | Coordination | Source |
|---|---|---|---|
| Ti-O | 1.84 - 2.14 | 6 | Materials Project materialsproject.org |
| Al-O | 1.83 - 2.07 | 6 | Materials Project materialsproject.org |
The crystal structure of aluminum titanate is a densely packed network of AlO₆ and TiO₆ octahedra. The packing is characterized by chains of edge-sharing octahedra that are further linked by sharing corners. This arrangement is responsible for the material's high refractoriness.
The most notable feature related to the crystal packing is the pronounced anisotropy in its thermal expansion. Upon heating, the crystal lattice expands significantly along the a and b axes but contracts along the c axis. azom.com This unusual behavior is a direct result of the specific arrangement and tilting of the interconnected octahedra. The anisotropic expansion creates substantial internal stresses in polycrystalline (sintered) aluminum titanate upon cooling from its high synthesis temperature (typically >1300 °C). unlp.edu.ar These stresses are relieved by the formation of a network of microcracks, which, while detrimental to the material's mechanical strength, are responsible for its excellent thermal shock resistance. azom.comunlp.edu.ar
The primary crystalline form of Al₂TiO₅ is the orthorhombic pseudobrookite structure, sometimes referred to as β-Al₂TiO₅. ceramic-science.comresearchgate.net This phase is thermodynamically stable at temperatures above approximately 1280 °C up to its melting point of about 1860 °C. ceramic-science.com
A crucial aspect of Al₂TiO₅ is its thermal instability at intermediate temperatures. In the range of approximately 800 °C to 1280 °C, the compound is prone to eutectoid decomposition back into its constituent oxides, α-Al₂O₃ (corundum) and TiO₂ (rutile). ceramic-science.comnih.gov This decomposition severely limits its practical applications in this temperature range. To overcome this instability, Al₂TiO₅ is often stabilized by forming solid solutions with other isostructural compounds, such as magnesium titanate (MgTi₂O₅) or iron(III) titanate (Fe₂TiO₅), or by the addition of oxides like SiO₂ or ZrO₂. ceramic-science.comresearchgate.net These additives can either enter the crystal lattice, enhancing thermodynamic stability, or form secondary phases at grain boundaries that mechanically restrain the decomposition. ceramic-science.comkoreascience.kr
While the pseudobrookite structure is the overwhelmingly dominant polymorph, some studies refer to an α-Al₂TiO₅ form, suggesting temperature-dependent polymorphism, though the β-form is the one characterized for its thermal properties. ceramic-science.com
Advanced Spectroscopic Techniques for Coordination Environment and Electronic Structure Analysis
While diffraction techniques provide long-range structural order, spectroscopic methods are essential for probing the local coordination, electronic structure, and chemical bonding at an atomic level.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, element-specific technique for investigating the local atomic environments in crystalline and amorphous materials. For aluminum titanate, NMR could provide direct evidence of the disordered distribution of Al³⁺ and Ti⁴⁺ ions over the M1 and M2 crystallographic sites. The primary nuclei of interest would be ²⁷Al, ⁴⁷Ti, and ⁴⁹Ti.
However, performing NMR on this system presents significant challenges. The NMR-active titanium isotopes, ⁴⁷Ti and ⁴⁹Ti, have low natural abundance and are quadrupolar nuclei (spin I > 1/2), which often results in broad spectral lines and low sensitivity. koreascience.krhuji.ac.il ²⁷Al is also a quadrupolar nucleus. Despite these difficulties, such studies are feasible. For instance, a solid-state NMR study on a gel precursor for Al₂TiO₅ suggested that aluminum was present in a distorted octahedral environment. researchgate.net
A detailed high-field solid-state NMR study of crystalline Al₂TiO₅ could, in principle, resolve distinct signals for the different crystallographic sites and quantify the degree of Al/Ti disorder, correlating it with the synthesis conditions and thermal stability of the material. However, comprehensive solid-state NMR characterization of crystalline aluminum titanate is not widely reported in the scientific literature.
X-ray Absorption Spectroscopy (XAS) is an ideal technique for determining the oxidation state and local coordination geometry of a specific element within a material. tandfonline.comresearchgate.net The technique is divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
For Al₂TiO₅, Ti K-edge XANES can provide unambiguous information about the titanium atoms. nih.gov
Oxidation State: The energy of the absorption edge is highly sensitive to the oxidation state of the absorbing atom. For Al₂TiO₅, the Ti K-edge would be expected at an energy characteristic of the Ti⁴⁺ oxidation state. Studies on related lunar minerals show a clear energy shift of about 3 eV between reference compounds Ti₂O₃ (Ti³⁺) and TiO₂ (Ti⁴⁺), demonstrating the sensitivity of the technique. usra.edu
Coordination Environment: The pre-edge region of the Ti K-edge XANES spectrum is particularly sensitive to the coordination symmetry. The intensity and splitting of pre-edge features can distinguish between tetrahedral, square pyramidal, and octahedral coordination. nih.gov For Al₂TiO₅, where titanium is known from XRD to be in a distorted octahedral (TiO₆) environment, the XANES spectrum would exhibit weak pre-edge features characteristic of a centrosymmetric coordination with some degree of distortion. materialsproject.orgnih.gov
EXAFS analysis provides quantitative information about the local atomic structure, including bond distances and coordination numbers of the nearest-neighbor atoms. An EXAFS study of Al₂TiO₅ would allow for the determination of the average Ti-O bond lengths and could further refine the understanding of the local distortion around the titanium atoms within the crystal lattice.
Raman and Infrared (IR) Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for identifying the molecular "fingerprint" of Dialuminum;dioxido(oxo)titanium and understanding its local atomic arrangements.
Raman Spectroscopy has been effectively used to characterize Al2TiO5. tandfonline.com Studies on alumina (B75360) doped with titania have shown that aluminum titanate can be detected at doping levels as low as 0.15 wt%. tandfonline.com Raman mapping has further revealed a higher concentration of Al2TiO5 at the grain boundaries compared to the grain interior. tandfonline.com The Raman spectra of Al2TiO5 typically exhibit characteristic modes that can be assigned to the specific vibrational motions of the atoms within its crystal lattice. researchgate.net These spectral features provide evidence of short-range order corresponding to the Al2TiO5 phase, even in amorphous coatings. rsc.org The formation of intergrowth phases, such as Al6Ti2O13 and Al16Ti5O34, can also be identified through detailed analysis of the Raman spectra, including shifts of bands to higher wavenumbers. rsc.org
Infrared (IR) Spectroscopy complements Raman analysis by probing vibrational modes that are IR-active. The IR spectra of Al2TiO5 are characterized by absorption bands in the 400-4000 cm⁻¹ range. inoe.ro Specifically, bands observed between 460 to 645 cm⁻¹ are attributed to the vibrations of AlO6 octahedra, confirming the presence of this structural unit within the material. uq.edu.au The evolution of these IR spectra with heat treatment can be used to monitor the formation and crystallization of the Al2TiO5 phase from its precursors. researchgate.net
A comparative table of vibrational modes observed in this compound from various studies is presented below:
| Vibrational Mode (cm⁻¹) | Technique | Assignment/Observation | Reference |
| 460 - 645 | FTIR | AlO6 octahedra | uq.edu.au |
| ~34.5° (XRD peak) | Raman | Presence of intergrowth phases (Al6Ti2O13, Al16Ti5O34) | rsc.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons. In the context of this compound, EPR is particularly useful for identifying and quantifying paramagnetic centers, such as Ti³⁺ ions, which can arise from reduction processes or the presence of impurities.
Studies have employed EPR to investigate the presence of Ti³⁺ in materials related to aluminum titanate. For instance, in titania-doped alumina ceramics, EPR can confirm the partial reduction of Ti⁴⁺ to Ti³⁺. elsevierpure.comupmc.fr The presence of Ti³⁺ centers, which are paramagnetic, can be identified by their characteristic EPR signals. acs.org In some cases, the amount of Ti³⁺ ions can be quantified, with studies reporting concentrations of less than 300 ppm of the total titanium atoms in certain glass-ceramic systems. upmc.fr The EPR spectra can also provide information about the local environment and coordination of these paramagnetic ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a material by measuring its absorbance or reflectance of light in the UV and visible regions of the electromagnetic spectrum. This technique is valuable for determining the optical band gap and understanding the electronic structure of this compound.
The UV-Vis absorption spectrum of Al2TiO5 provides insights into its electronic properties. researchgate.net Studies on thin films have shown that the optical band gap of amorphous Al2TiO5 can be around 4.58 eV, which may decrease slightly upon annealing. scispace.com The absorption edge in the UV region is a key feature of its spectrum. acs.orgresearchgate.net The similarity in the local structure around Ti and/or Al in amorphous films to that in crystalline Al2TiO5 can be confirmed by comparing their UV-Vis spectra. researchgate.net
The optical properties of Al2TiO5 are summarized in the table below:
| Property | Value | Method | Reference |
| Optical Band Gap (amorphous) | 4.58 eV | UV-Vis Spectroscopy | scispace.com |
| Optical Band Gap (annealed) | 4.50 eV | UV-Vis Spectroscopy | scispace.com |
Electron Microscopy Techniques for Nanoscale Morphology and Local Order
Electron microscopy techniques are indispensable for visualizing the microstructure and determining the local atomic arrangement of this compound at the nanoscale.
High-Resolution Transmission Electron Microscopy (HRTEM) with Selected Area Electron Diffraction (SAED)
High-Resolution Transmission Electron Microscopy (HRTEM) provides direct imaging of the crystal lattice, revealing details about crystallinity, defects, and interfaces. acs.orgaip.orgacs.org HRTEM studies have been instrumental in confirming the crystalline nature of Al2TiO5 and identifying its lattice fringes. aip.orgresearchgate.net For instance, HRTEM images can distinguish between the amorphous and crystalline states of the material. acs.org In situ heating experiments within a TEM have allowed for the real-time observation of the crystallization process of amorphous Al2TiO5 coatings, showing the initial formation of nanometer-sized crystals followed by rapid growth. acs.orgdiva-portal.org
Selected Area Electron Diffraction (SAED) is used in conjunction with TEM to determine the crystal structure of a selected area of the sample. SAED patterns of Al2TiO5 confirm its orthorhombic crystal structure and can be used to identify different crystalline phases present. acs.orgresearchgate.neticm.edu.pl The diffraction patterns of amorphous materials show diffuse rings, while crystalline materials produce distinct spots or rings that can be indexed to specific crystallographic planes. rsc.orgacs.org SAED has been crucial in identifying not only the primary Al2TiO5 phase but also related intergrowth phases like Al6Ti2O13 and Al16Ti5O34. acs.orgdiva-portal.org
Scanning Transmission Electron Microscopy (STEM) with Energy-Dispersive X-ray Spectroscopy (EDX)
Scanning Transmission Electron Microscopy (STEM) offers high-resolution imaging capabilities, particularly with techniques like High-Angle Annular Dark-Field (HAADF) imaging, which is sensitive to atomic number contrast. uva.nldiva-portal.org This allows for the visualization of the distribution of different elements within the material. STEM has been used to investigate the microstructure of Al2TiO5-containing composites and coatings. elsevierpure.comdiva-portal.orguniversite-paris-saclay.fr
Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with STEM, provides elemental analysis of the sample. elsevierpure.comacs.orgdiva-portal.org By scanning the electron beam across the sample, elemental maps can be generated, showing the spatial distribution of aluminum, titanium, and oxygen. uva.nlicm.edu.pl EDX analysis has confirmed the elemental composition of Al2TiO5 and has been used to study elemental segregation at grain boundaries and interfaces. elsevierpure.comicm.edu.pl For example, in titania-doped alumina, STEM-EDX has revealed the enrichment of titanium at the grain boundaries. elsevierpure.com It has also been used to determine the Al/Ti ratio in coatings, confirming compositions close to the ideal 2:1 stoichiometry of Al2TiO5. acs.org
The following table summarizes findings from STEM-EDX analysis of this compound and related materials:
| Finding | Technique | Reference |
| Ti enrichment at grain boundaries of α-Al2O3 | STEM-EDX | elsevierpure.com |
| Al/Ti ratio of ~1.93 in amorphous coatings | EDS | acs.org |
| Identification of Al2TiO5 phase in precipitates | Microanalysis | universite-paris-saclay.fr |
| Elemental mapping of Al, Ti, and O | STEM-EDX | uva.nlicm.edu.plarxiv.org |
Surface Science Techniques for Interfacial Analysis
The study of surfaces and interfaces is critical for understanding the performance of this compound in various applications, particularly in composites and coatings.
Interfacial analysis often involves a combination of the electron microscopy techniques mentioned above, along with other surface-sensitive methods. For instance, the interface between Al2TiO5 and other materials, such as zirconia in brazed joints, has been systematically analyzed to understand the microstructural evolution and phase formation. bohrium.com In such studies, it was found that Al2TiO5 can decompose and react with the adjacent ceramic to form new phases like ZrTiO4 and Al2O3 at the interface. bohrium.com
Furthermore, the characterization of the interface between the Al2TiO5 matrix and reinforcing phases like ZrO2 is crucial for understanding the mechanical properties of composites. The creation of microcracks at this interface, due to phase transformations of zirconia, can influence the material's thermal shock resistance. iaea.org The use of advanced analytical techniques to probe these interfaces provides essential information for designing materials with tailored properties.
Scattering Techniques for Aggregate Formation and Solution Behavior
For applications involving aluminum titanate in powdered or dispersed form, understanding its aggregation behavior and particle size distribution in solution is critical. Scattering techniques are the primary methods for obtaining this information.
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique for determining the nanoscale structure of materials, including the size, shape, and distribution of particles in a sample. rigaku.commalvernpanalytical.com By analyzing the elastic scattering pattern of X-rays at very small angles, SAXS can provide statistically significant data on particle systems in the size range of approximately 1 to 100 nanometers. malvernpanalytical.com
In the context of aluminum titanate, SAXS can be employed to study the aggregation of nanoparticles in solution or to characterize the size distribution of powders. For example, in a study of cobalt ferrite (B1171679) nanoparticles, SAXS was used to show that the particle size distribution broadened and shifted to larger sizes (from a 5-10 nm range to a 10-70 nm range) as the annealing temperature was increased. researchgate.net A similar approach could be applied to aluminum titanate to understand how synthesis and processing conditions affect the primary particle size and the formation of aggregates. This information is crucial for controlling the properties of suspensions and for the fabrication of ceramics with uniform microstructures.
| Annealing Temperature (°C) | Particle Size Distribution Range (nm) | Reference |
|---|---|---|
| 300 | 5 - 10 | researchgate.net |
| 500 | 5 - 20 | researchgate.net |
| 700 | 2 - 35 | researchgate.net |
| 900 | 10 - 70 | researchgate.net |
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size of particles and molecules in a liquid suspension. horiba.com DLS works by measuring the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. colostate.edu Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles. colostate.edu
Theoretical and Computational Investigations of Dialuminum;dioxido Oxo Titanium
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Bonding
DFT has proven to be a powerful tool for understanding the fundamental properties of aluminum titanate at the atomic level. These calculations provide insights into the material's stability, electronic behavior, and the nature of the chemical bonds between its constituent atoms.
Prediction of Molecular Geometries and Energetics
Theoretical studies have successfully predicted the crystal structure and energetic stability of aluminum titanate. The compound crystallizes in the orthorhombic space group Cmcm. researchgate.netscience.gov DFT calculations have been employed to determine the optimized lattice parameters, which are in good agreement with experimental findings.
| Parameter | Calculated Value (nm) | Reference |
|---|---|---|
| a | 0.984 | researchgate.netscience.gov |
| b | 0.376 | researchgate.netscience.gov |
| c | 0.9861 | researchgate.netscience.gov |
The calculations also provide detailed information on the bond lengths within the crystal structure, offering a quantitative measure of the interatomic distances.
| Bond | Bond Length (Å) | Reference |
|---|---|---|
| Ti-O | 1.98 | researchgate.net |
| Al-O | 1.85 | researchgate.net |
Analysis of Electronic Orbitals and Charge Distribution
The analysis of electronic orbitals and charge distribution through methods like Mulliken population analysis provides a deeper understanding of the bonding characteristics within aluminum titanate. These analyses reveal the extent of charge transfer between the metal cations (Al³⁺ and Ti⁴⁺) and the oxygen anions (O²⁻).
DFT calculations have shown that in the Al2TiO5 crystal, both titanium and aluminum atoms lose electrons, while oxygen atoms gain electrons, confirming the ionic character of the bonds. Specifically, titanium loses approximately 1.39 electrons, and aluminum loses about 1.63 electrons. researchgate.net The oxygen atoms, in turn, gain around 0.93 electrons. researchgate.net This charge transfer leads to the formation of strong ionic bonds that are crucial for the material's properties. The calculated bond populations further indicate a stronger covalent character for the Al-O bond compared to the Ti-O bond. researchgate.net
The electronic density of states (DOS) has also been calculated to understand the electronic band structure. These calculations have determined the band gap of aluminum titanate to be approximately 3.7 eV, a value that is critical for its application in electronic and photocatalytic devices.
Simulation of Spectroscopic Properties
While detailed simulated spectroscopic data for this compound from DFT calculations are not extensively reported in the reviewed literature, this theoretical approach is a powerful tool for predicting vibrational spectra, such as Raman and infrared (IR) spectra. The simulation of these spectra is based on the calculation of the vibrational frequencies of the crystal lattice. The resulting theoretical spectra can be compared with experimental data to validate the computational model and to assign specific spectral features to particular vibrational modes of the atoms within the crystal structure. This information is invaluable for characterizing the material and understanding its structural properties.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular Dynamics (MD) simulations offer a complementary approach to static quantum chemical calculations by providing insights into the dynamic behavior and stability of materials over time. While specific MD simulation studies focused solely on this compound are not widely available in the reviewed literature, the methodology holds significant potential for exploring various aspects of this compound.
Conformational Analysis and Ligand Dynamics
MD simulations can be employed to study the conformational stability of the aluminum titanate crystal structure at different temperatures and pressures. By simulating the atomic motions over time, it is possible to observe any phase transitions or structural rearrangements that may occur. For complex composite materials or when considering the interaction with adsorbates, MD can track the dynamics of ligands on the surface of the aluminum titanate, providing information on their binding modes and stability.
Interaction with Solvents and Other Molecules
Understanding the interaction of aluminum titanate with its environment, particularly with solvents like water, is crucial for many of its applications. MD simulations are well-suited to investigate these interactions at a molecular level. For instance, simulations can model the behavior of water molecules at the surface of an aluminum titanate ceramic, providing details on adsorption energies, the structure of the water layers, and the dynamics of water molecules at the interface. This information is vital for applications where the material is exposed to humid environments or used in aqueous solutions. While direct simulations on Al2TiO5 are not readily found, studies on similar materials demonstrate the capability of MD to elucidate these complex interfacial phenomena.
Reaction Pathway Modeling and Energetics
The formation and transformation of complex mixed-oxide materials like this compound are governed by intricate reaction pathways and their associated energy landscapes. Computational modeling serves as a powerful tool to elucidate these mechanisms at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.
Theoretical investigations into the formation of aluminum-titanium-oxide systems often employ quantum mechanical calculations, such as Density Functional Theory (DFT), to model the reaction pathways from precursor materials. These studies typically explore various potential routes, including solid-state reactions, co-precipitation, and sol-gel processes.
For a compound like this compound, a computational study would likely model the reaction of precursor molecules, such as aluminum and titanium alkoxides or chlorides, and their subsequent hydrolysis and condensation. The calculations would aim to identify the most energetically favorable sequence of bond-forming and bond-breaking events leading to the final mixed-oxide structure.
Illustrative Formation Reaction Energetics:
The following table represents a hypothetical set of calculated thermodynamic data for a proposed formation pathway of a simplified Al-Ti-O cluster. This data is for illustrative purposes to demonstrate the type of information generated from computational studies.
| Reaction Step | Reactants | Products | ΔH (kcal/mol) | ΔG (kcal/mol) |
| 1. Initial Adsorption | Al(OH)₃ + TiO₂ | Adsorbed Al(OH)₃ on TiO₂ surface | -15.2 | -8.5 |
| 2. Dehydration and Interfacial Bond Formation | Adsorbed Al(OH)₃ on TiO₂ surface | AlO(OH)-O-TiO₂ fragment + H₂O | +5.8 | +2.1 |
| 3. Further Condensation and Restructuring | 2 x [AlO(OH)-O-TiO₂] | Dialuminum-titanium-oxide cluster | -25.7 | -18.3 |
Note: This table is a hypothetical representation and does not reflect experimentally verified data for this compound.
Transition state theory is a cornerstone of computational reaction dynamics. By locating the transition state (the highest energy point along the minimum energy path between reactants and products) and calculating its energy, the activation energy (Ea) for a given reaction step can be determined. This provides a quantitative measure of the reaction rate.
In the context of this compound, transition state analysis would be crucial for understanding its reactivity. For instance, calculations could predict the energy barriers for surface reactions, such as the adsorption and dissociation of small molecules, or for the diffusion of atoms within the material's lattice, which is critical for processes like sintering and phase transformations.
Example Transition State Analysis Data:
This table illustrates the kind of data that would be generated from a transition state analysis for a hypothetical reaction occurring on the surface of an aluminum-titanium-oxide material.
| Reaction | Reactant State Energy (eV) | Transition State Energy (eV) | Product State Energy (eV) | Activation Energy (Ea) (eV) |
| Dissociation of H₂O on an active site | -1.25 | -0.89 | -1.78 | 0.36 |
| Surface diffusion of an oxygen vacancy | -0.50 | +0.15 | -0.52 | 0.65 |
| Adsorption of CO on a Lewis acid site | -0.88 | -0.75 | -1.54 | 0.13 |
Note: This table is a hypothetical representation and does not reflect experimentally verified data for this compound.
Prediction of Reactivity and Interaction with Guest Species
Computational models can predict how a material will interact with its environment, including other molecules, referred to as "guest species." This is of paramount importance for applications in catalysis, sensing, and environmental remediation.
For this compound, theoretical calculations could be employed to screen its potential as a catalyst or a sorbent. By modeling the adsorption of various guest molecules onto the surface of the material, key parameters such as binding energies, preferred adsorption sites (e.g., on an Al or Ti atom, or at an oxygen site), and any resulting changes in the electronic structure of both the surface and the guest molecule can be determined.
These studies often reveal the nature of the surface active sites, which can be Lewis acidic (electron-accepting, often associated with metal cations like Al³⁺ and Ti⁴⁺) or Brønsted acidic (proton-donating, potentially arising from surface hydroxyl groups). The interaction with guest species can be further characterized by analyzing the charge transfer between the surface and the adsorbate.
Predicted Interaction Energies with Guest Species:
The following table provides a hypothetical summary of computationally predicted binding energies and charge transfer for the interaction of various guest molecules with a model surface of an aluminum-titanium-oxide.
| Guest Species | Adsorption Site | Binding Energy (kcal/mol) | Charge Transfer (e) to Guest |
| H₂O | Lewis Acid (Ti) | -22.5 | -0.15 |
| NH₃ | Lewis Acid (Al) | -35.2 | -0.28 |
| CO | Lewis Acid (Ti) | -12.8 | +0.05 |
| SO₂ | Lewis Acid (Al) | -18.9 | -0.45 |
| CH₄ | Oxygen Site | -2.1 | +0.01 |
Note: This table is a hypothetical representation and does not reflect experimentally verified data for this compound.
Reactivity and Derivatization Chemistry of Dialuminum;dioxido Oxo Titanium
Ligand Exchange and Functionalization Strategies
The surface of Dialuminum;dioxido(oxo)titanium is expected to possess reactive sites, such as hydroxyl groups and metal centers (both Al³⁺ and Ti⁴⁺), which can participate in ligand exchange and functionalization reactions. These reactions are crucial for modifying the material's properties and for its integration into more complex systems.
Introduction of Organic and Inorganic Ligands
The introduction of new ligands onto the surface of aluminum-titanium oxides can dramatically alter their chemical and physical properties. This can be achieved through the exchange of existing surface groups with new organic or inorganic ligands.
Organic Ligands: A variety of organic ligands can be introduced to functionalize titanium and aluminum oxide surfaces. These include:
Carboxylates and Phosphonates: These are among the most common ligands used to stabilize titanium-oxo clusters (TOCs) and modify titanium surfaces. nih.gov They can coordinate to the metal centers, providing stability and introducing organic functionality.
Alkoxides: The reaction with alcohols can lead to the formation of surface alkoxide groups, which are themselves reactive intermediates for further functionalization. researchgate.net
Self-Assembled Monolayers (SAMs): Organic molecules with specific head groups, like phosphonic acids, can form ordered monolayers on metal oxide surfaces. duq.eduduq.edu These SAMs can possess various tail groups that allow for the covalent attachment of bioactive molecules or other functional moieties. duq.eduduq.edu For instance, SAMs have been used to immobilize bioactive molecules on the surface of Ti-6Al-4V, an alloy containing titanium and aluminum. duq.eduduq.edu
Inorganic Ligands: The surface can also be modified with simple inorganic species. For example, the substitution of surface hydroxyl groups with fluoride (B91410) or other halides can influence the surface's reactivity and electronic properties. dss.go.th
A general representation of ligand exchange on a metal oxide surface is shown below:
| Initial Surface Group | Reactant | Final Surface Group | Purpose of Functionalization |
| M-OH (Hydroxyl) | R-COOH (Carboxylic Acid) | M-OOCR (Carboxylate) | Improved dispersion, organic compatibility |
| M-OH (Hydroxyl) | R-PO(OH)₂ (Phosphonic Acid) | M-O-P(O)(OH)R (Phosphonate) | Strong surface binding, tailored functionality |
| M-OR (Alkoxide) | H₂O (Water) | M-OH (Hydroxyl) | Hydrolysis, creation of reactive sites |
This table illustrates general ligand exchange reactions on metal oxide surfaces.
Surface Modification for Targeted Interactions
Surface modification is a key strategy for tailoring the interactions of aluminum-titanium oxides with their environment. nih.govnih.gov This is particularly important in applications where specific biological or chemical recognition is required.
Techniques for surface modification include:
Coating: The application of thin coatings, such as titanium nitride (TiN), can enhance properties like biocompatibility and wear resistance. nih.gov
Layer-by-Layer (LbL) Assembly: This technique involves the sequential deposition of oppositely charged materials to build up a multilayered film on the surface. For example, LbL films of poly(sodium 4-styrenesulfonate) (PSS) and titanium dioxide (TiO₂) nanoparticles have been used to modify the surface of titanium-based alloys, which can promote beneficial effects for osteoblast activity. nih.gov
Covalent Attachment of Bioactive Molecules: As mentioned earlier, SAMs can be used as linkers to covalently attach molecules like peptides, antibiotics, or nitric oxide releasing compounds to the surface. duq.eduduq.edu This allows for the creation of surfaces that can actively promote desired biological responses, such as bone integration, while preventing adverse events like bacterial colonization. duq.eduduq.edu
Cluster Assembly and Directed Self-Aggregation Pathways
While "this compound" may refer to a bulk material, the underlying chemistry often involves the formation and assembly of smaller, well-defined metal-oxo clusters. nih.gov The study of these clusters provides insight into the formation of the bulk material and offers pathways for creating novel nanostructured materials.
Controlled Oligomerization and Polymerization
The formation of larger structures from smaller building blocks can be controlled to produce materials with specific properties.
Titanium-Oxo Clusters (TOCs): The hydrolysis and condensation of titanium alkoxides are common methods for producing TOCs. nih.gov These clusters consist of a core of titanium and oxygen atoms, stabilized by organic ligands. nih.gov The size and structure of these clusters can be influenced by reaction conditions and the nature of the stabilizing ligands. nih.gov
Hybrid Organic/Inorganic Networks: Modified titanium alkoxides containing polymerizable organic ligands can be used to synthesize copolymers. researchgate.net These materials consist of an inorganic titanium-oxide network interwoven with organic polymer chains, leading to hybrid materials with unique properties. researchgate.net
Formation of Supramolecular Structures
Discrete metal-oxo clusters can act as "molecular building blocks" for the construction of larger, ordered architectures through non-covalent interactions.
Hydrogen Bonding: Aluminum oxo-hydroxide clusters, for example, can assemble into supramolecular structures through hydrogen bonding interactions between the clusters. nih.gov
Cluster-Based Frameworks: Nanosized titanium-oxo clusters have been successfully organized into materials with dimensions ranging from 1D chains to 3D frameworks. researchgate.net This assembly can be directed by the introduction of polymetallic dopants. researchgate.net
Controlled Transformation to Extended Solids and Hybrid Materials
The principles of reactivity and assembly discussed above can be harnessed to transform molecular precursors into extended solid-state materials and hybrid materials with tailored properties.
Solid Solutions: At high temperatures, titanium dioxide can form a solid solution within aluminum oxide. researchgate.net The extent of this solubility and the resulting properties depend on the processing conditions, such as the atmosphere during sintering. researchgate.net
Hybrid Dyes for Photoactive Electrodes: Titanium-oxo clusters functionalized with organic chromophores, such as triphenylamine (B166846) derivatives, can act as hybrid dyes. nih.gov These materials combine the robust inorganic nature of the cluster with the light-absorbing properties of the organic molecule, making them suitable for applications in photoactive electrodes. nih.gov
Precursors for Other Materials: Titanium-oxo clusters can also serve as precursors for the synthesis of other advanced materials, such as metal-organic frameworks (MOFs). rsc.org The well-defined structure of the cluster can provide a template for the formation of the porous framework.
Redox Chemistry and Electron Transfer Properties
The redox chemistry of this compound is expected to be dominated by the titanium centers, which can exist in multiple oxidation states, primarily Ti⁴⁺ and Ti³⁺. mdpi.com The presence of aluminum, an electropositive metal that is stable in the +3 oxidation state, can influence the electronic environment of the titanium ions and, consequently, the redox properties of the mixed oxide. wikipedia.org
Mixed aluminum-titanium oxides can exhibit both electron-donating and electron-accepting properties, depending on the specific composition, structure, and the presence of defects. In titanium dioxide (TiO₂), the conduction band edge is sufficiently low to allow for the reduction of adsorbed oxygen, while the valence band edge is high enough to oxidize water. nih.gov The introduction of aluminum into the titania lattice can modify these band edge positions.
Doping TiO₂ with aluminum has been shown to decrease the band gap energy, which can enhance the absorption of light and improve photocatalytic activity. researchgate.net In some systems, aluminum can act as an electron donor, providing electrons to the TiO₂. researchgate.net Conversely, in heterojunctions with materials having a higher work function, such as indium tin oxide (ITO), TiO₂ can act as an electron acceptor. researchgate.net The formation of Ti-O-C bonds in TiO₂-nanocarbon hybrids facilitates charge carrier separation, where the nanocarbon can act as an electron sink. nih.gov
The ability of titanium-oxo clusters in MOFs to be reduced from Ti⁴⁺ to Ti³⁺ demonstrates their electron-accepting capability. nih.govacs.org This reduction is crucial for the catalytic activity of supported metal species.
Efficient charge separation and transport are critical for applications in photocatalysis and electronics. In mixed aluminum-titanium oxide systems, interfaces between different phases or domains can play a key role in separating photogenerated electron-hole pairs and preventing their recombination.
In TiO₂-based photocatalysts, the interface between anatase and rutile phases is known to enhance charge separation. wikipedia.org Similarly, in Al₂O₃-TiO₂ systems, the interface between the two oxide phases can facilitate charge separation. The formation of heterojunctions, for example between p-type and n-type TiO₂, can create built-in electric fields that drive the separation of electrons and holes. mdpi.com
The transport of electrons in titanium oxide materials can be influenced by the degree of oxidation and the presence of interfaces. aip.orgarxiv.orgresearchgate.net In multilayered titanium oxide thin films with varying degrees of oxidation, a two-dimensional electron gas (2DEG) can form at the interface, leading to rapid in-plane electron transport. aip.orgarxiv.orgresearchgate.net The formation of a coherent interface between TiO₂ and Ti₃O₄ has been shown to result in electron transfer and the formation of a 2DEL, which exhibits high electron mobility. nih.gov The presence of aluminum can influence the formation of these interfaces and the resulting electronic properties.
Advanced Research Applications of Dialuminum;dioxido Oxo Titanium Derived Systems
Catalysis and Photocatalysis
The integration of titanium and aluminum oxides at the molecular level gives rise to materials with unique electronic and structural properties, making them highly valuable in catalytic and photocatalytic applications. These systems often manifest as complex clusters or mixed-metal oxides where the synergistic interaction between aluminum and titanium centers enhances catalytic activity and selectivity.
Heterogeneous and Homogeneous Catalysis for Organic Transformations
Mixed aluminum-titanium oxide systems have demonstrated significant potential in catalyzing a variety of organic transformations. The Lewis acidity of aluminum sites, combined with the redox activity and oxophilicity of titanium centers, creates a bifunctional catalytic surface capable of activating a wide range of organic substrates.
In heterogeneous catalysis, these materials are often employed as stable supports for catalytically active metal nanoparticles. The support can influence the electronic properties of the metal, a phenomenon known as strong metal-support interaction (SMSI), which can significantly impact catalytic performance. For instance, titania (TiO₂) is a well-known catalyst support, and its properties can be modulated by the inclusion of alumina (B75360) (Al₂O₃).
One key area of application is in oxidation reactions. For example, titanium-based materials are effective catalysts for the epoxidation of alkenes and the oxidation of alcohols. The incorporation of aluminum can enhance the acidity of the catalyst, which can be beneficial for reactions that proceed via carbocationic intermediates.
| Catalytic Application | Catalyst System | Organic Transformation | Key Findings |
| Arene Hydrogenation | Co(II)-hydride on Ti-oxo cluster MOF | Hydrogenation of arenes | The reduction of Ti(IV) to Ti(III) in the oxo cluster is crucial for catalytic activity, demonstrating the importance of the support's electronic state. nih.gov |
| Oxidative Desulfurization | Defect-rich Ti-O sheets in a MOF | Oxidation of thiophenes | Inherently defective nanoparticulate material acts as a highly efficient catalyst. |
| CO Oxidation | Copper nanoclusters on TiO₂ | Oxidation of carbon monoxide | The size and dispersion of the copper clusters, influenced by the titania support, are critical for activity and stability. |
Active Site Engineering via Cluster Integration
A significant advancement in catalysis involves the use of precisely defined metal-oxo clusters as building blocks for catalytic materials. These clusters can be viewed as molecular models of the active sites on a heterogeneous catalyst surface. By synthesizing and isolating specific aluminum-titanium-oxo clusters, researchers can gain fundamental insights into structure-activity relationships.
Active site engineering in these systems involves the controlled synthesis of clusters with specific compositions and structures. For example, the number and arrangement of aluminum and titanium atoms within the cluster can be tailored to create specific Lewis acid and redox sites. This molecular-level control allows for the rational design of catalysts with optimized performance for specific reactions.
The integration of these clusters into larger frameworks, such as metal-organic frameworks (MOFs), provides a method for creating single-site heterogeneous catalysts. In this approach, the clusters act as the nodes of the MOF, and their uniform and well-defined nature allows for precise characterization and tuning of the catalytic properties. This strategy helps to bridge the gap between homogeneous and heterogeneous catalysis, combining the high selectivity of the former with the stability and recyclability of the latter.
Carbon Dioxide Adsorption and Conversion
The development of materials for the capture and conversion of carbon dioxide (CO₂) is a critical area of research aimed at mitigating climate change. Mixed aluminum-titanium oxide materials have shown promise for both CO₂ adsorption and its subsequent photocatalytic conversion into valuable fuels and chemicals.
The basicity of the oxygen atoms in the metal-oxide framework, as well as the Lewis acidity of the metal centers, can contribute to the adsorption of the acidic CO₂ molecule. Nonporous titanium-oxo molecular clusters have been shown to selectively and reversibly adsorb carbon dioxide. The inclusion of aluminum can further enhance the basicity of the material, leading to stronger CO₂ adsorption.
Once adsorbed, the CO₂ molecule can be activated and converted through photocatalysis. Titanium-based materials, particularly those with a high surface area and controlled porosity, can act as photocatalysts, utilizing light energy to drive the reduction of CO₂. The presence of aluminum can help to improve the charge separation and transport properties of the material, leading to enhanced photocatalytic efficiency. In one study, a Ti-MOF synthesized from a large titanium-oxo cluster precursor demonstrated photocatalytic activity for the reduction of CO₂ to carbon monoxide (CO) and hydrogen (H₂).
Hydrogen Generation Mechanisms
Photocatalytic hydrogen generation from water is another promising application of titanium-based materials. The process involves the absorption of light by the photocatalyst, leading to the generation of electron-hole pairs. These charge carriers then migrate to the surface of the material, where they drive the reduction of protons to hydrogen gas and the oxidation of water.
The efficiency of this process is highly dependent on the electronic and structural properties of the photocatalyst. The incorporation of aluminum into the titanium oxide framework can influence the band gap of the material, as well as the lifetime and mobility of the photogenerated charge carriers.
Research into cadmium-doped titanium-oxo clusters has demonstrated stable photocatalytic hydrogen evolution. While not a direct aluminum-titanium system, this highlights the potential of modifying titanium-oxo clusters to enhance their photocatalytic activity for hydrogen production. The mechanism often involves the transfer of electrons from the photoexcited catalyst to co-catalysts, such as platinum nanoparticles, which then act as the active sites for hydrogen evolution. The role of the mixed-metal oxide is to efficiently generate and separate the charge carriers needed for the reaction. Furthermore, the use of aluminum itself as a reactive material in water to generate hydrogen is a well-known process, and creating composite aluminum-titanium materials could offer novel routes for hydrogen production.
Advanced Materials Precursors
Dialuminum;dioxido(oxo)titanium and related mixed-metal oxide systems are not only functional materials in their own right but also serve as critical precursors for the synthesis of more complex, highly structured materials.
Controlled Growth of Metal-Organic Frameworks (MOFs) with Tunable Porosity
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal nodes and organic linkers. Titanium-based MOFs (Ti-MOFs) are of particular interest due to their potential applications in catalysis, photocatalysis, and separations. However, the synthesis of crystalline Ti-MOFs can be challenging due to the high reactivity of common titanium precursors.
Recent research has shown that pre-synthesized titanium-oxo clusters can serve as excellent secondary building units (SBUs) for the controlled growth of Ti-MOFs. By using these well-defined clusters as precursors, it is possible to achieve a slower and more controlled assembly of the MOF structure, leading to the formation of large, high-quality single crystals. This approach provides a pathway to overcome the challenges associated with the rapid and often uncontrollable reactions of simpler titanium salts.
The properties of the resulting MOFs, such as their porosity and stability, can be tuned by the choice of the precursor cluster and the organic linker. The integration of aluminum into these precursor clusters could offer an additional level of control over the properties of the final MOF. The ability to tune the electronic properties of the metal-oxo nodes in MOFs by modifying the organic linkers has been demonstrated, which in turn affects the catalytic activity of the material. This highlights the potential for creating highly tailored porous materials with specific functionalities for a range of applications.
| Precursor System | Resulting Material | Key Feature | Reference |
| Large Ti₄₄-oxo cluster | Ti-MOFs (FIR-125, -126, -127) | Slow transformation of the large cluster allows for the growth of large single crystals of the MOF. | |
| Ti₈(μ₂-O)₈(μ₂-OH)₄ node | Ti-BDC MOF (MIL-125) | Provides a single-site model of a TiO₂ support for catalysis. | nih.gov |
| Defect-rich Ti-O sheets | COK-47 MOF | Inherently defective nanoparticulate material with high catalytic efficiency. |
Fabrication of Tailored Ceramic and Composite Materials
This compound, more commonly known as aluminum titanate (Al₂TiO₅), is a key component in the development of advanced ceramic and composite materials. Its desirable properties, such as a high melting point, low thermal conductivity, and excellent thermal shock resistance, make it a valuable addition to ceramic matrices. mdpi.com
Researchers have extensively investigated the fabrication of aluminum titanate composites to enhance their mechanical and thermal properties. A common method for creating these composites is through the sol-gel process, followed by pressureless sintering at high temperatures, typically between 1650-1700°C. mdpi.com One area of focus has been the development of Zirconia-Toughened Alumina (ZTA)/Al₂TiO₅ composites. The addition of aluminum titanate to ZTA has been shown to inhibit the grain growth of alumina particles. This results in improved relative density, Vickers hardness, and bending strength compared to pure ZTA samples. mdpi.com For instance, the addition of 40 wt% of Al₂TiO₅ can lead to a 19% improvement in fracture toughness. mdpi.com
Another approach is the creation of Al₂O₃-Al₂TiO₅ composites through reaction sintering of alumina and titania powders. mdpi.com The properties of these composites are highly dependent on the Al₂TiO₅ content and the sintering temperature. mdpi.com For example, increasing the sintering temperature can lead to coarser microstructures and a slight reduction in flexure strength. mdpi.com The formation of microcracks, which are crucial for the material's thermal shock resistance, is influenced by the grain size of the aluminum titanate. nih.gov
The table below summarizes the mechanical properties of some Al₂TiO₅-based ceramic composites.
| Composite Material | Sintering Temperature (°C) | Vickers Hardness | Bending Strength (MPa) | Fracture Toughness (MPa·m¹/²) |
| ZTA + 10 wt% Al₂TiO₅ | 1650-1700 | Data not available | > Pure ZTA | Data not available |
| ZTA + 20 wt% Al₂TiO₅ | 1650-1700 | Data not available | > Pure ZTA | Data not available |
| ZTA + 30 wt% Al₂TiO₅ | 1650-1700 | Data not available | > Pure ZTA | Data not available |
| ZTA + 40 wt% Al₂TiO₅ | 1650-1700 | Data not available | > Pure ZTA | Improved by 19% |
| Al₂O₃ + 10 vol% Al₂TiO₅ | 1450 | Data not available | Data not available | Data not available |
| Al₂O₃ + 40 vol% Al₂TiO₅ | 1550 | Data not available | Data not available | Data not available |
Nanomaterial Architectures with Controlled Surface Chemistry
The synthesis of aluminum titanate at the nanoscale has opened up new possibilities for creating materials with precisely controlled properties. Nanoparticles of aluminum titanate can be synthesized using various methods, including the sol-gel technique. researchgate.net This method allows for the formation of tialite (Al₂TiO₅) nanoparticles at temperatures as low as 750°C, a significant reduction from the 1280°C required in conventional solid-state reactions. researchgate.netceramic-science.com The starting materials for this process often include titanium butoxide, aluminum chloride, ethanol (B145695), and citric acid. researchgate.net The resulting nanoparticles typically have a primary particle size of less than 100 nm. researchgate.net
The surface chemistry of these nanomaterials can be controlled by adjusting the synthesis parameters. For instance, the sol-gel method can be used to create nanostructured ATO-rich catalysts at relatively low temperatures (around 700°C). researchgate.net Furthermore, heterostructured catalysts like Al₂TiO₅/TiO₂ can be synthesized through a two-step method involving a low-temperature sol-gel process and hydrothermal treatment. researchgate.net
The development of Al₂O₃-Al₂TiO₅-TiO₂ nanocomposites has also been a subject of research. These nanocomposites can be fabricated by infiltrating molecular titanium precursors into presintered α-Al₂O₃ cylinders. researchgate.netbibliotekanauki.pl The choice of titanium precursor influences the final composition and microstructure of the composite. researchgate.netbibliotekanauki.pl For example, titanium tetraisopropoxide has been found to yield the highest content of Al₂TiO₅ in the composite. researchgate.netbibliotekanauki.pl
Thin Film Deposition for Optoelectronic Devices
Thin films of aluminum titanate are being explored for their potential applications in optoelectronic devices due to their dielectric properties. researchgate.net These films can be deposited using various techniques, including chemical vapor deposition (CVD) and sol-gel processes. ceramic-science.comresearchgate.net
In one study, Al₂TiO₅ thin films were prepared by chemical vapor deposition, resulting in films with high optical transmittance (above 85%) in the visible region. The optical band gap of these films was found to decrease slightly with changes in the precursor input. researchgate.net Low-pressure chemical vapor deposition (LPCVD) has also been used to create amorphous Al₂TiO₅ films. researchgate.net The refractive index and dielectric constant of these films were observed to decrease with an increase in the substrate temperature. researchgate.net
The sol-gel method offers another route to fabricating Al₂TiO₅ films at relatively low temperatures (around 700°C) using acid-catalyzed solutions of aluminum and titanium alkoxides. ceramic-science.com The properties of these films are influenced by factors such as the deposition temperature and the specific precursors used. researchgate.net
The table below presents some of the reported properties of aluminum titanate thin films.
| Deposition Method | Substrate Temperature (°C) | Optical Transmittance (%) | Optical Band Gap (eV) | Refractive Index | Dielectric Constant |
| Chemical Vapor Deposition | Not specified | >85 | 4.50 - 4.58 | Data not available | Data not available |
| Low-Pressure CVD | 350 - 500 | Data not available | Data not available | 1.78 - 1.92 | Decreases with increasing temperature |
| MOCVD | 500 - 800 | Data not available | 2.92 - 3.36 | Data not available | Data not available |
Thin film deposition is a critical process in the manufacturing of optoelectronic devices, enabling the precise control of material properties at the nanoscale. vinci-technologies.com The ability to create intricate multilayer structures is essential for the development of advanced semiconductor devices. vinci-technologies.com
Sensing and Detection Technologies
The unique properties of materials derived from this compound are being investigated for their potential in various sensing and detection technologies.
Chemiresistive Sensing Mechanisms for Gas Detection
While research into the specific use of pure aluminum titanate for chemiresistive gas sensing is an emerging field, the well-established gas sensing capabilities of its constituent oxides, particularly titanium dioxide (TiO₂), suggest a promising avenue for future applications. Chemiresistive sensors operate based on the change in electrical resistance of a material upon exposure to a target gas. The high surface area and specific surface chemistry of nanostructured materials can significantly enhance their sensitivity and selectivity. Given that aluminum titanate can be synthesized as a nanomaterial with controlled surface properties, it is plausible that it could be engineered for gas detection applications.
Optical Sensing Probes for Chemical and Biological Analytes
The optical properties of aluminum titanate, particularly in its thin film and nanoparticle forms, make it a candidate for the development of optical sensing probes. Optical sensors rely on changes in properties like absorbance, fluorescence, or refractive index to detect the presence of chemical or biological analytes. The high transmittance of Al₂TiO₅ thin films in the visible spectrum could be advantageous for creating transparent sensing platforms. researchgate.net Furthermore, the ability to create heterojunctions, such as CdSe/Al₂TiO₅, opens up possibilities for developing photocatalytic sensors. researchgate.net
Energy Technologies and Storage
This compound and its composites are being considered for various roles in energy technologies, primarily due to their excellent thermal properties and potential for use in energy storage systems. ceramtec-industrial.com
In the realm of energy storage, titanium-based materials are being actively researched for next-generation batteries. cristalactiv.com High-purity, ultrafine titanium dioxide, a component of aluminum titanate, is used as an anode material and as a precursor for synthesizing Lithium Titanate (LTO), which is employed in advanced Lithium-Ion Batteries (LIBs). cristalactiv.com Furthermore, research into aqueous aluminum-ion batteries (AIBs) highlights the potential of aluminum as a cost-effective and environmentally friendly energy storage solution. mdpi.com The development of novel anode materials, such as nitrogen-doped titanium dioxide, is a key area of investigation to enhance the performance of AIBs. mdpi.com The combination of aluminum and titanium oxides in composite structures, such as Al₂O₃-Bi₀.₅Na₀.₅TiO₃ heterojunctions, has been shown to enhance the energy storage density of ferroelectric capacitors. bohrium.com
Photoelectrochemical Energy Conversion and Dye-Sensitized Solar Cells
This compound-derived materials, particularly aluminum-doped titanium dioxide (TiO₂), are being investigated for their potential to improve the efficiency of photoelectrochemical (PEC) systems, including dye-sensitized solar cells (DSSCs). mdpi.comresearchgate.net DSSCs are a promising class of photovoltaic devices due to their low production cost, flexibility, and efficient operation even in low-light conditions. mdpi.comirapa.org The photoanode, typically made of nanocrystalline TiO₂, is a critical component for the cell's performance. mdpi.comwikipedia.org
Research has shown that incorporating aluminum into the titanium dioxide photoanode can significantly enhance the photovoltaic conversion efficiency (PCE). mdpi.comresearchgate.net In one study, the use of aluminum-doped zinc oxide (AZO) nanosheets in conjunction with a TiO₂ layer led to a notable increase in the solar cell's performance metrics. The improvement is attributed to enhanced electron transport and increased dye absorption, which were verified by electrochemical impedance spectroscopy (EIS) and ultraviolet-visible spectroscopy. mdpi.comresearchgate.net The addition of aluminum-doped components increased the short-circuit current density (Jsc) from 9.07 mA/cm² to 10.91 mA/cm² and the PCE from 3.70% to 4.73%. mdpi.comresearchgate.net
Another approach involves modifying the surface of TiO₂ films with Al³⁺ ions by adding small quantities of aluminum nitrate (B79036) or aluminum chloride to the TiO₂ suspension before heating. scilit.com This surface treatment can influence the electronic properties at the semiconductor/dye/electrolyte interface, which is crucial for cell efficiency. scilit.comresearchgate.net The modification aims to reduce charge recombination and improve electron injection from the dye into the semiconductor's conduction band.
Table 1: Performance of Dye-Sensitized Solar Cells with Aluminum-Doped Photoanodes This table presents a comparison of DSSC performance metrics with and without the inclusion of aluminum-doped components, based on reported research findings. mdpi.comresearchgate.net
| Photoanode Composition | Short-Circuit Current Density (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Photovoltaic Conversion Efficiency (PCE) (%) |
|---|---|---|---|
| Standard TiO₂ | 9.07 | 0.68 | 3.70 |
| ZnO nanorods/TiO₂ | 10.91 | 0.70 | 4.73 |
Charge Carrier Dynamics in Cluster-Based Systems
The incorporation of aluminum into titanium oxide-based clusters has a profound effect on charge carrier dynamics, which is fundamental to the efficiency of photoelectrochemical devices. The study of charge carrier dynamics, often through techniques like Electrochemical Impedance Spectroscopy (EIS), reveals the mechanisms of electron transport and recombination within the material. mdpi.comresearchgate.net
Research on aluminum-doped photoelectrodes demonstrates that the presence of aluminum can facilitate easier transfer of photoinduced electrons to the electrolyte solution. researchgate.net In DSSCs with aluminum-doped photoanodes, EIS analysis confirmed that the improved performance was linked to better electron transport properties. mdpi.comresearchgate.net This enhancement means that electrons generated by the dye upon light absorption can move more efficiently through the semiconductor film to the external circuit, reducing the probability of recombination with the oxidized dye molecules or with species in the electrolyte.
Components in Advanced Battery Materials (e.g., as electrode precursors or additives)
This compound and related aluminum-titanium oxide systems are emerging as promising materials for advanced batteries, including lithium-ion batteries (LIBs) and aluminum-air batteries. preciseceramic.comnih.govresearchgate.net Their application ranges from being active electrode materials to serving as functional additives or precursors.
In the field of LIBs, titanium dioxide is recognized as a potentially excellent anode material, but its practical use has been limited by poor electrical conductivity. cern.ch Research has demonstrated that doping titanium dioxide with aluminum can overcome this limitation. A sol-gel method was used to synthesize aluminum-doped non-stoichiometric titanium dioxide, which exhibited enhanced conductivity. cern.ch As an anode material, this modified titania showed improved capacity, lower impedance, better rate capability, and a significantly longer cycle life. cern.ch Under high current conditions (a 1C rate), the capacity remained stable at 157 mAh/g for over 750 charge-discharge cycles. cern.ch
Aluminum titanate itself is noted for its thermal stability and corrosion resistance, making it a candidate for various components in harsh environments. preciseceramic.com In the context of aluminum-air batteries, which suffer from parasitic hydrogen evolution due to anode corrosion, aluminum-titanium oxide-based materials can be used as ceramic barriers between the electrolyte and the electrodes. researchgate.net These barriers can help to suppress the formation of by-products on the electrode surfaces. researchgate.net Furthermore, research into electrolyte additives for aluminum-air batteries has shown that hybrid organic-inorganic additives can effectively inhibit anode corrosion, leading to exceptional discharge capacity and energy density. nih.gov
The use of these compounds as electrode precursors is also an area of investigation. slu.segoogle.com For instance, bimetallic Ti-Mo alkoxides have been used as single-source precursors to synthesize TiMoO₅, which was then tested as a promising anode material for LIBs. slu.se The process involves creating a slurry of the active material, a conducting carbon additive, and a binder, which is then coated onto a current collector like copper foil. slu.se This general methodology can be applied to electrodes derived from aluminum-titanium precursors.
Table 2: Performance of Aluminum-Doped Titanium Dioxide Anode in Lithium-Ion Batteries This table summarizes the reported performance characteristics of an aluminum-doped TiO₂ anode material for LIBs. cern.ch
| Performance Metric | Value |
|---|---|
| Stable Capacity (at 1C rate) | 157 mAh/g |
| Cycle Life (at 1C rate) | >750 cycles |
Future Research Directions and Challenges
Development of Novel and Atomically Precise Synthetic Routes
A primary challenge in utilizing aluminum titanate is its synthesis. Conventional methods, such as the solid-state reaction of alumina (B75360) (Al₂O₃) and titania (TiO₂), typically require high temperatures (above 1350°C) and can result in incomplete reactions or undesirable microstructures. azom.com Furthermore, the compound is thermally unstable between approximately 800°C and 1280°C, where it tends to decompose back into its constituent oxides, which can compromise its desirable properties. nih.govceramic-science.com
Future research must focus on developing novel and more controlled synthetic routes. Alternative methods, including sol-gel processes, co-precipitation, and in-situ reaction sintering with various additives like MgO, Fe₂O₃, and CaO, have been explored to lower the formation temperature and stabilize the resulting compound. unlp.edu.arresearchgate.netcas.cz For instance, the addition of CaO has been shown to promote the formation of a long columnar aluminum titanate solid solution at lower sintering temperatures. cas.cz
The development of "atomically precise" synthetic routes is a critical frontier. Techniques that allow for control over stoichiometry, crystal growth, and grain size at the nanoscale are needed to minimize defects and enhance mechanical strength. unlp.edu.ar Approaches like flash Joule heating, which has been used for other advanced materials like titanium nitride chloride, could offer energy-efficient, scalable production with high purity. mdpi.com The goal is to create synthesis pathways that are not only cost-effective but also yield a highly stable and mechanically robust aluminum titanate ceramic. cas.cznih.gov
Comprehensive Understanding of Structure-Property-Performance Relationships at the Molecular and Nanoscale
The unique properties of aluminum titanate stem directly from its crystal structure and the resulting microstructure. It possesses a pseudobrookite crystal structure which exhibits extreme thermal expansion anisotropy; it expands along two axes but contracts along the third. azom.comresearchgate.net This anisotropy induces significant internal stresses during cooling from sintering, leading to the formation of a network of microcracks within the material. azom.comceramic-science.com
Table 1: Typical Physical and Mechanical Properties of Aluminum Titanate
| Property | Value | Reference |
|---|---|---|
| Density | 3.0 - 3.4 g/cm³ | azom.com |
| Young's Modulus | 17 - 20 GPa | ceramtec-industrial.comazom.com |
| Modulus of Rupture (RT) | ~30 MPa | azom.com |
| Thermal Expansion (20-600°C) | < 1.0 x 10⁻⁶ K⁻¹ | ceramtec-industrial.comazom.com |
| Thermal Conductivity (RT-1000°C) | < 2.0 W·m⁻¹·K⁻¹ | ceramtec-industrial.comazom.com |
| Maximum Service Temperature | 900°C (continuous) | ceramtec-industrial.com |
| Melting Point | ~1860°C | mdpi.com |
Rational Design and Predictive Modeling for Targeted Applications
To accelerate the development of aluminum titanate for specific uses, a shift from trial-and-error experimentation to rational design and predictive modeling is essential. The future of materials science in this area lies in the use of computational tools to predict material properties based on composition and microstructure. researchgate.net
For example, Density Functional Theory (DFT) simulations can be used to model structural changes and stability when different elements are substituted into the aluminum titanate lattice. researchgate.net This allows researchers to screen for potential stabilizing additives computationally before attempting synthesis in the lab.
Furthermore, machine learning (ML) presents a powerful tool for this purpose. By compiling comprehensive datasets from existing literature and new experiments, ML models can be trained to predict the properties of aluminum titanate composites. mdpi.comnih.gov Models like XGBoost have successfully predicted the tensile strength of aluminum alloys based on their composition and grain size with high accuracy. nih.gov A similar approach could be developed for aluminum titanate to predict key performance metrics like thermal shock resistance and flexural strength based on synthesis parameters and microstructural features. mdpi.com This predictive capability would enable the rational design of materials tailored for specific applications, such as thermal barrier coatings in engines or components for molten metal handling. azom.com
Integration into Multi-Functional Hybrid Systems
Given its unique profile of properties—excellent thermal characteristics but poor mechanical strength—aluminum titanate is often best utilized as a component within a multi-functional hybrid system or composite material. mdpi.comnih.gov Significant research is focused on integrating it with other materials to create composites that leverage its strengths while mitigating its weaknesses.
One major challenge is ensuring strong interfacial bonding between aluminum titanate and the matrix material. Surface modification of the particles can improve chemical affinity and lead to more homogeneous stress distribution. mdpi.com For instance, treating aluminum particles with a titanate coupling agent has been shown to enhance dispersion and compatibility within an epoxy matrix, improving both thermal and mechanical performance. mdpi.com
Research into composites like Zirconia-Toughened Alumina (ZTA)/Al₂TiO₅ and Alumina (Al₂O₃)/Al₂TiO₅ has shown that the addition of aluminum titanate can hinder grain growth in the matrix and improve thermal shock resistance and fracture toughness. mdpi.comnih.gov Future work will involve designing complex, graded structures where the concentration of aluminum titanate is varied to optimize properties in different regions of a component. nih.gov Developing robust and scalable manufacturing techniques for these hybrid systems, such as co-sintering and additive manufacturing, remains a key challenge for their widespread application. nih.govresearchgate.net
Exploration of Interdisciplinary Research Opportunities
The unique properties of aluminum titanate open up a wide array of research opportunities at the intersection of several scientific and engineering disciplines. Its low wettability by molten metals and high thermal shock resistance make it a candidate for advanced applications in metallurgy and foundry engineering, such as improved riser tubes, nozzles, and filters. ceramtec-industrial.comazom.com
In the automotive and energy sectors, its potential use as a thermal barrier in exhaust systems, for exhaust gas aftertreatment, and as insulation for fuel cell components warrants further investigation. ceramtec-industrial.com In the field of microelectronics, where thermal management is a critical issue, hybrid composites incorporating aluminum titanate could be engineered to dissipate heat effectively. mdpi.com
There are also potential, though less explored, applications in biomedical engineering. While materials like ZTA are more common in implants, the principles of creating ceramic-metal hybrid components for endoprosthetics could be extended to systems involving aluminum titanate where specific thermal properties are required. nih.gov Realizing these opportunities will require collaborative efforts between materials scientists, chemists, and engineers from various fields to address the specific challenges of each application, from material stability and performance to manufacturing and integration.
Q & A
What are the established synthesis methods for dialuminum;dioxido(oxo)titanium, and how do reaction conditions influence structural outcomes?
Basic Research Question
this compound is synthesized via solvothermal methods using aluminum precursors (e.g., aluminum alkoxides) and titanium oxo clusters under controlled temperatures (80–200°C). Ligand selection (e.g., rigid aromatic carboxylates) and solvent polarity critically determine crystallinity and cluster geometry. For example, higher temperatures favor crystalline phases, while rapid cooling may yield amorphous intermediates. Systematic variation of Al:Ti ratios and pH conditions is essential to avoid phase impurities .
Which characterization techniques are critical for analyzing the crystallographic and surface properties of this compound?
Basic Research Question
Key techniques include:
- X-ray diffraction (XRD) for crystallographic phase identification.
- Transmission electron microscopy (TEM) for nanoscale morphology and defect analysis.
- Analytical centrifugation (ISO 13318-2 standard) to determine particle size distribution and sedimentation stability .
- X-ray photoelectron spectroscopy (XPS) to assess surface oxidation states and aluminum-titanium coordination.
How can heterometallic doping strategies enhance the photocatalytic efficiency of titanium oxo clusters in this compound systems?
Advanced Research Question
Introducing electron-rich heterometals (e.g., Mo–Mo pairs) into titanium oxo clusters reduces bandgap energy (~2.1 eV to 1.5 eV) and enhances visible-light absorption. This is achieved via ligand-mediated incorporation during cluster assembly, where the heterometal’s d-orbital hybridization modifies charge-transfer pathways. Computational modeling (DFT) validates electronic structure modulation, enabling targeted design for solar energy applications .
What computational approaches predict the thermodynamic stability of this compound under varying environmental conditions?
Advanced Research Question
Density functional theory (DFT) simulations using databases like the Open Quantum Materials Database (OQMD) calculate formation energies and phase stability. For example, Gibbs free energy plots at different temperatures and pressures identify stable Al-Ti-O configurations. Machine learning models trained on experimental datasets further refine predictions of decomposition pathways under humid or acidic conditions .
How do conflicting reports on the bandgap values of titanium oxo clusters impact the design of this compound-based photoelectrodes?
Advanced Research Question
Discrepancies in bandgap measurements (e.g., 2.8–3.3 eV) arise from synthesis variability (e.g., ligand coordination, cluster size). To resolve contradictions, researchers should:
- Standardize synthesis protocols (e.g., fixed Al:Ti ratios, consistent annealing temperatures).
- Use in-situ UV-Vis spectroscopy during cluster growth to correlate bandgap evolution with structural changes.
- Cross-validate results with synchrotron-based X-ray absorption spectroscopy (XAS) .
What are the challenges in achieving phase purity during the synthesis of this compound, and how can they be mitigated?
Basic Research Question
Common challenges include:
- Aluminum leaching under acidic conditions, leading to Ti-rich impurities.
- Hydrolysis side reactions forming undesired Al(OH)₃ or TiO₂ phases.
Mitigation strategies involve: - Precise stoichiometric control using Schlenk-line techniques.
- Post-synthetic treatments (e.g., ethanol washing to remove unreacted precursors).
- Rietveld refinement of XRD data to quantify phase purity .
What role do bridging ligands play in stabilizing the molecular architecture of this compound complexes?
Advanced Research Question
Rigid aromatic ligands (e.g., terephthalate) act as structural scaffolds, organizing {Ti₆} clusters into 2D/3D frameworks via μ₂- or μ₃-bridging modes. Ligand rigidity minimizes lattice distortion during Al³⁺ incorporation, while flexible ligands (e.g., succinate) increase defect density. Spectroscopic and crystallographic data show ligand choice directly influences thermal stability (>300°C for rigid vs. <200°C for flexible ligands) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
